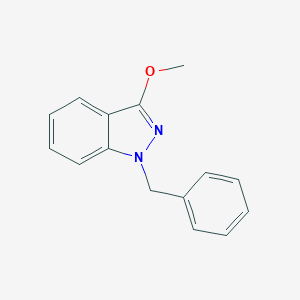

1-苄基-3-甲氧基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-3-methoxy-1H-indazole is a chemical compound belonging to the indazole class, which is a heterocyclic structure containing a benzene ring fused to a pyrazole ring. The indazole nucleus is a prevalent scaffold in medicinal chemistry, often associated with a wide range of biological activities. The specific substitution pattern of a benzyl group at the 1-position and a methoxy group at the 3-position on the indazole ring system may influence the compound's physical properties, reactivity, and potential pharmacological activities.

Synthesis Analysis

The synthesis of 1-substituted-1H-indazoles, which would include derivatives such as 1-Benzyl-3-methoxy-1H-indazole, can be achieved through various synthetic routes. One such method involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid reaction yielding N(1)-C(3) disubstituted indazoles in moderate to excellent yields . Another approach for synthesizing indazole derivatives is the photolysis of 2-aminophenylketon-O-(ethoxycarbonyl)oximes, which provides 1H-indazole derivatives in high yields under UV or visible light irradiation .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using various spectroscopic techniques. For instance, the crystal and molecular structure of a related compound, 2-(4-methoxybenzyl)-4-nitro-2H-indazole, was determined using X-ray crystallography, revealing that it crystallizes in the triclinic space group with two independent molecules in the asymmetric unit . Although not directly related to 1-Benzyl-3-methoxy-1H-indazole, this study provides insight into the structural aspects of substituted indazoles.

Chemical Reactions Analysis

Indazole derivatives can participate in a variety of chemical reactions. For example, thiazolo[3,4-b]indazole-2,2-dioxides, which share the indazole core, can undergo 1,3-dipolar cycloadditions with benzyne to yield 1,3-dihydrothiazolo[3,4-b]indazoles, which can be further transformed into sulfones and used as precursors for novel benzo-2,3-diazafulvenium methides . These intermediates can react with N-substituted maleimides to produce new 1H-indazoles with potential applications as dyes.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. For example, oxadisilole-fused 1H-benzo[f]indazoles exhibit high fluorescence quantum yields and good thermal stabilities, suggesting potential as deep-blue emitters for OLED applications . The antiproliferative activity of 1H-benzo[f]indazole-4,9-dione derivatives on cancer cell lines indicates that the indazole core, when appropriately substituted, can confer significant biological activity .

科学研究应用

化学合成与反应

1-苄基-3-甲氧基-1H-吲唑在合成具有潜在生物活性的各种化合物中起着至关重要的中间体作用。戴维斯-贝鲁特反应通过亲电加成从3-甲氧基-2H-吲唑中生成N1,N2-二取代-1H-吲唑酮,展示了吲唑衍生物在有机合成中的多功能性(Conrad et al., 2011)。这种反应途径为进一步的化学修饰打开了可能,促进了开发具有潜在治疗应用的新化合物。

潜在治疗药物

研究已经确定1-苄基-3-甲氧基-1H-吲唑衍生物作为治疗各种疾病的有希望候选药物。例如,1-苄基-3-(5'-羟甲基-2'-呋喃基)吲唑衍生物已被探索作为钠亚硝普酸盐诱导的细胞凋亡抑制剂,表明它们在治疗败血症和感染性休克中的潜力(Lien et al., 2002)。此外,这些化合物已被评估其抗血管生成活性,突显了它们在癌症研究中的重要性和作为抗癌药物的潜力(Huang et al., 2006)。

抗菌和抗癌活性

对1-苄基-3-甲氧基-1H-吲唑的结构修饰已导致合成具有显著抗菌和抗癌活性的化合物。与1-苄基-3-甲氧基-1H-吲唑相连的三唑衍生物显示出抗菌性能,表明它们在开发新抗生素中的实用性(Reddy et al., 2016)。此外,通过改变核心吲唑结构合成的β-咔啉衍生物展示了抗癌活性,强调了吲唑修饰的治疗潜力(Chen et al., 2015)。

分子药理学和未来展望

吲唑衍生物,包括1-苄基-3-甲氧基-1H-吲唑,正在持续研究其药理学特性。一篇综述突出了吲唑衍生物的合成策略和分子药理学,说明了它们在药物研究中的重要性和未来治疗应用的潜力(Mal et al., 2022)。这一研究成果支持对吲唑作为发现新药物的肥沃领域的持续探索。

作用机制

Target of Action

1-Benzyl-3-methoxy-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds are known to have a broad range of biological properties, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to the inhibition of cell growth.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, inflammation, and bacterial growth .

Result of Action

Specifically, certain derivatives were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

安全和危害

未来方向

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on developing synthetic approaches to these heterocycles with better biological activities . The potential of indazole derivatives in drug development is vast, given their wide range of pharmacological activities .

属性

IUPAC Name |

1-benzyl-3-methoxyindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-15-13-9-5-6-10-14(13)17(16-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRXNLHIWBMTPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565130 |

Source

|

| Record name | 1-Benzyl-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4454-33-5 |

Source

|

| Record name | 1-Benzyl-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)

![Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate](/img/structure/B123297.png)